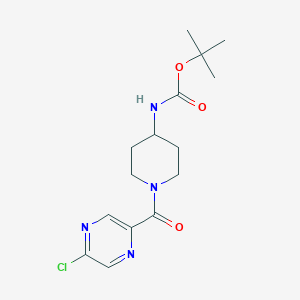
ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other pyrazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
Based on its molecular weight (32678 g/mol) and its lipophilic tert-butyl group, it is likely to have good oral bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the pH of the environment, as certain functional groups in the compound can ionize at different pH levels . Additionally, temperature can influence the compound’s stability and its interactions with its targets .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O in lab experiments include its potential as an anti-cancer agent and its ability to modulate the immune system. However, the limitations include the complex synthesis process and the limited understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research of ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O. These include further studies on its mechanism of action, its potential as an anti-inflammatory agent, and its effects on the immune system. Additionally, future research could focus on improving the synthesis process and developing more efficient methods for the production of ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O.
Métodos De Síntesis
The synthesis of ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O involves multiple steps and requires expertise in organic chemistry. The synthesis method is based on the reaction of 4,6-dichloro-5-nitropyrimidine with 1-(2-aminoethyl)piperazine and subsequent acylation with 2,2-dimethylpropanoyl chloride. The yield of the synthesis process is around 50%.
Aplicaciones Científicas De Investigación
ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O has shown potential in various scientific research fields. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system.
Propiedades
IUPAC Name |
tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)19-10-4-6-20(7-5-10)13(21)11-8-18-12(16)9-17-11/h8-10H,4-7H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAYBGYBSFIDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

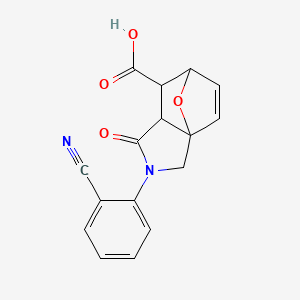
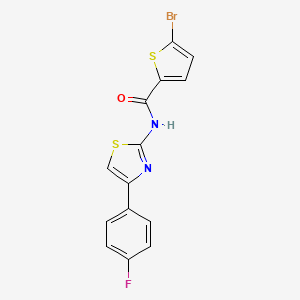
![3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2899118.png)
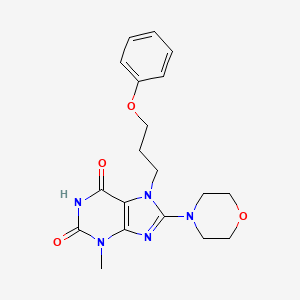

![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2899121.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2899122.png)

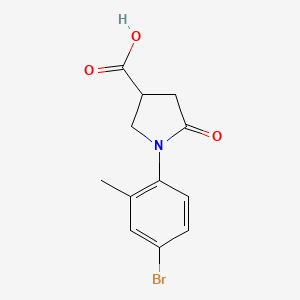
![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2899130.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2899134.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2899137.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2899138.png)